molecular formula C20H35NO16 B3040499 beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal CAS No. 209977-52-6

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

Cat. No.: B3040499
CAS No.: 209977-52-6
M. Wt: 545.5 g/mol
InChI Key: VZIJAGXHAXHZJU-MRGJSYKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is a defined trisaccharide that represents a crucial branch point in the complex structures of N-linked and O-linked glycans. This compound features the beta-D-Gal-(1->4)-D-GlcNAc (N-acetyllactosamine) disaccharide unit, a fundamental building block in glycoconjugates synthesized in the Golgi apparatus by beta-1,4-galactosyltransferase enzymes . The (1->6) linkage to the terminal D-galactose creates a branched architecture that is significant for studying carbohydrate-protein interactions, cell adhesion, and host-pathogen recognition . As a research reagent, it is invaluable for use as a standard in mass spectrometry and chromatographic analyses, for investigating the specificity of glycosidases and glycosyltransferases, and for exploring the structural requirements of immune epitopes . This product is intended for research purposes only and is not approved for any form of human or veterinary use.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJAGXHAXHZJU-MRGJSYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar units can be oxidized to form uronic acids.

    Reduction: Reduction of the carbonyl group in N-acetylglucosamine can yield amino sugars.

    Substitution: Hydroxyl groups can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or nitric acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Acylation or alkylation reagents under basic or acidic conditions.

Major Products

The major products of these reactions include modified sugars, which can be further used in the synthesis of more complex molecules or as intermediates in various biochemical pathways.

Scientific Research Applications

Chemistry

In chemistry, beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is used as a building block for the synthesis of more complex glycoconjugates.

Biology

In biological research, this compound is studied for its role in cell signaling and molecular recognition processes.

Medicine

In medicine, it is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry

In the industrial sector, it is used in the production of biocompatible materials and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects by interacting with specific receptors on cell surfaces, triggering a cascade of molecular events. These interactions often involve hydrogen bonding and van der Waals forces, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and biological distinctions between the target trisaccharide and related glycans:

Compound Name Structure Linkages Biological Source Function/Implications References
beta-D-Gal-(1→4)-beta-D-GlcNAc-(1→6)-D-Gal Galβ1→4GlcNAcβ1→6Gal β1-4, β1-6 Human skim milk mucins Forms linear polylactosaminoglycans; cell adhesion
Lactosamine (beta-D-Gal-(1→4)-D-GlcNAc) Galβ1→4GlcNAc β1-4 Ubiquitous in glycoproteins Core structure for blood group antigens, cell signaling
Branched Pentasaccharide Galβ1→4GlcNAcβ1→3[GlcNAcβ1→6]Galβ1→4GlcNAc β1-4, β1-3, β1-6 Synthesized by rat serum enzymes Introduces glycan branching; modulates enzyme specificity
Polylactosaminoglycan (Linear) [Galβ1→4GlcNAcβ1→6]ₙ Repeating β1-4, β1-6 Human mucins, bacterial LPS Structural integrity; pathogen recognition
alpha-NeuAc-(2→6)-beta-D-GalpNAc-(1→4)-beta-D-GlcNAc NeuAcα2→6GalpNAcβ1→4GlcNAc α2→6, β1-4 Bovine lactotransferrin Sialylated terminal motif; immune modulation

Key Findings

  • Linkage Specificity : Unlike lactosamine (β1→4-only), the β1→6 linkage in the target trisaccharide introduces conformational flexibility, enabling extended linear chains (e.g., mucin glycans) . This contrasts with β1→3-linked polylactosamines, which are more rigid and prevalent in glycosphingolipids .
  • Biological Roles :
    • The trisaccharide’s linear β1→4/β1→6 repeating units in mucins may facilitate microbial adhesion, as seen in Klebsiella pneumoniae O-antigens (D-Gal II), which utilize similar motifs for immune evasion .
    • Branched analogs (e.g., ’s pentasaccharide) demonstrate how β1→6 linkages diversify glycan topology, affecting interactions with lectins and glycosidases .
  • Synthetic Challenges : β1→6 linkages are less efficiently synthesized than β1→4 due to steric hindrance. Chemoenzymatic approaches using bacterial β1→4/6-galactosyltransferases (e.g., Bacteroides fragilis) have enabled scalable production of such structures .

Enzymatic and Pathogenic Relevance

  • Glycosyltransferases : The mid-chain β1→6-GlcNAc transferase in rat serum selectively modifies linear tetrasaccharides to introduce branching, highlighting enzymatic specificity for β1→6 over β1→3/4 linkages .
  • Pathogen Interactions : Proteus vulgaris O65 antigens incorporate β1→6-linked GalNAc residues, mimicking host glycans to evade immune detection . Similarly, Klebsiella O1 antigens utilize D-Gal II (containing β1→6-Gal) for virulence .

Research Implications

The unique β1→4/β1→6 linkage pattern of beta-D-Gal-(1→4)-beta-D-GlcNAc-(1→6)-D-Gal underscores its role in:

  • Mucin Biology : As a structural component of O-glycans, it contributes to mucosal barrier function and pathogen adhesion .
  • Biomaterial Design : Synthetic analogs are being explored for glycoengineered therapeutics and vaccines targeting microbial adhesins .

Biological Activity

The compound beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal, a complex carbohydrate, is an amino trisaccharide consisting of two D-galactose residues and one N-acetyl-D-glucosamine residue. Its unique glycosidic linkages contribute significantly to its biological activities, which include roles in cellular recognition processes and interactions with proteins such as lectins and receptors.

Structural Characteristics

The structure of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal can be represented as follows:

Structure Galβ(14)GlcNAcβ(16)Gal\text{Structure }\quad \text{Gal}\beta(1\to 4)\text{GlcNAc}\beta(1\to 6)\text{Gal}

This compound's specific glycosidic linkages are crucial for its biological functions, including its role as an epitope for various lectins and antibodies, facilitating essential cell-cell interactions and immune responses.

Biological Activities

The biological activities of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal are multifaceted:

  • Cellular Recognition : It serves as a recognition element for specific lectins, which are proteins that bind carbohydrates and play roles in cell signaling and immune responses.
  • Glycoconjugate Formation : This compound acts as a building block for more complex glycoconjugates, essential for various biological processes.
  • Immune Response Modulation : It has been shown to interact with immune cells, influencing their activity and response during infections .

Interaction with Proteins

Research indicates that beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal interacts with various proteins, particularly lectins. These interactions are critical for:

  • Cell Adhesion : The binding of this compound to cell surface receptors facilitates cell adhesion processes.
  • Signal Transduction : It may play a role in modulating signaling pathways in immune cells, affecting their activation and function .

Case Studies

Several studies have highlighted the significance of this compound in different biological contexts:

  • Chagas Disease : A study demonstrated that the terminal Galα moiety enhances recognition by anti-α-Gal antibodies in individuals infected with Trypanosoma cruzi. This suggests potential applications in vaccine development against Chagas disease .
  • Cancer Research : In colorectal cancer patients, specific glycan structures including beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal showed differential binding affinities to serum samples from patients compared to healthy controls, indicating its role in cancer diagnostics .

Comparative Analysis

To understand the uniqueness of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal, it is essential to compare it with related compounds:

Compound NameStructureUnique Features
Alpha-D-Gal-(1→4)-beta-D-GlcNAcSimilar linkage but alpha configuration at D-galactoseDifferent biological activity due to configuration
Beta-D-Gal-(1→3)-beta-D-GlcNAcVariations in linkage positionInvolved in different glycan structures
Beta-D-Gal-(1→4)-beta-D-GlcNAc(6-SO₄)Sulfated versionEnhanced binding properties due to sulfate group

This table illustrates how variations in structure can lead to significant differences in biological activity.

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